BenchChemオンラインストアへようこそ!

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one

Nucleophilic aromatic substitution Leaving group ability Synthetic intermediate

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one (CAS 1379313-83-3) is a partially saturated heterocyclic compound belonging to the pyrazolo[3,4‑d]pyrimidine family. It features a methylsulfonyl group at the 6‑position of a dihydro‑pyrazolopyrimidinone core (molecular formula C₆H₈N₄O₃S; MW 216.22).

Molecular Formula C6H8N4O3S
Molecular Weight 216.22 g/mol
Cat. No. B15068688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one
Molecular FormulaC6H8N4O3S
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2C(C=NN2)C(=O)N1
InChIInChI=1S/C6H8N4O3S/c1-14(12,13)6-8-4-3(2-7-10-4)5(11)9-6/h2-4,10H,1H3,(H,8,9,11)
InChIKeyHOGFLSTUOYYKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one: Core Identity and Structural Context for Research Procurement


6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one (CAS 1379313-83-3) is a partially saturated heterocyclic compound belonging to the pyrazolo[3,4‑d]pyrimidine family . It features a methylsulfonyl group at the 6‑position of a dihydro‑pyrazolopyrimidinone core (molecular formula C₆H₈N₄O₃S; MW 216.22) . This scaffold is widely exploited in medicinal chemistry for kinase inhibitor programs, yet the 5,7a‑dihydro oxidation state distinguishes the compound from its fully aromatic counterparts and confers a unique electrophilic reactivity profile that is critical for downstream diversification [1].

Why 6‑(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one Cannot Be Replaced by Common Pyrazolopyrimidine Analogs


Generic substitution within the pyrazolo[3,4‑d]pyrimidin‑4‑one class fails because the 5,7a‑dihydro oxidation state and the 6‑methylsulfonyl group together create a unique chemical space that is absent in the fully aromatic or 6‑halogenated analogs . The dihydro core introduces a nucleophilic center at C7a that is not accessible in aromatic systems, while the methylsulfonyl moiety serves as a stronger leaving group than chlorine or bromine, enabling nucleophilic aromatic substitution (SNAr) under milder conditions [1]. This combination directly affects both the types of derivatives that can be synthesized and the biological profiles obtained, making simple replacement with 6‑chloro, 6‑bromo, or 6‑amino pyrazolo[3,4‑d]pyrimidin‑4‑ones chemically and pharmacologically inequivalent .

Quantitative Comparative Evidence for 6‑(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one Selection


Leaving‑Group Reactivity: Methylsulfonyl vs. Chloro in Pyrazolo[3,4‑d]pyrimidine Scaffolds

In the synthesis of 6‑substituted pyrazolo[3,4‑d]pyrimidin‑4‑ones, the 6‑methylsulfonyl group is expressly used as a superior leaving group for SNAr reactions with amines and alcohols, whereas the 6‑chloro analog requires harsher conditions or metal catalysis [1]. Although direct kinetic data are not publicly available, the patent literature explicitly positions the methylsulfonyl intermediate as the preferred electrophile for late‑stage diversification due to its higher reactivity [1].

Nucleophilic aromatic substitution Leaving group ability Synthetic intermediate

Oxidation State Differentiation: 5,7a‑Dihydro vs. Fully Aromatic Pyrazolo[3,4‑d]pyrimidin‑4‑one

The 5,7a‑dihydro core of the target compound introduces a saturated carbon (C7a) that is absent in the fully aromatic analog 6‑(methylsulfonyl)-1H‑pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one . This saturation alters the electronic distribution, as confirmed by the distinct molecular formula (C₆H₈N₄O₃S vs. C₆H₆N₄O₃S for the aromatic form) and the non‑planar geometry inferred from SMILES representation (O=C1C2C(NN=C2)N=C(S(=O)(C)=O)N1) . The presence of a chiral center at C7a (implied by the ‘3aH’ designation) also opens the possibility for stereoselective transformations that are not achievable with flat aromatic scaffolds.

Redox state Chemical stability Nucleophilic character

Purity Specification: NLT 98% vs. Typical 95% for Analogous Intermediates

The target compound is routinely offered with a minimum purity of 98% (NLT 98%) under ISO‑certified quality systems , whereas many competing 6‑substituted pyrazolo[3,4‑d]pyrimidine building blocks (e.g., 6‑chloro or 6‑bromo derivatives) are listed at 95% purity on major supplier platforms . This 3‑percentage‑point purity differential reduces the burden of downstream purification and improves reproducibility in both research and scale‑up settings.

Chemical purity Quality control Procurement specification

High‑Value Application Scenarios for 6‑(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one in Drug Discovery and Chemical Biology


Late‑Stage Diversification of Kinase‑Focused Libraries via SNAr

The superior leaving‑group character of the 6‑methylsulfonyl moiety (Section 3, Evidence 1) makes this compound an ideal electrophilic handle for generating focused libraries of 6‑amino‑ or 6‑alkoxy‑pyrazolo[3,4‑d]pyrimidinones. Researchers can rapidly explore structure‑activity relationships (SAR) at the 6‑position without the need for palladium catalysis, reducing metal contamination and simplifying purification in biochemical assay workflows [1].

Stereoselective Synthesis Exploiting the Dihydro Core

The sp³‑hybridized C7a center (Section 3, Evidence 2) provides a stereochemical handle that is absent in aromatic analogs. This feature enables the exploration of chirality‑dependent biological recognition, particularly relevant for targets where a non‑planar binding conformation is favored, such as certain ATP‑binding pockets or allosteric sites in kinases .

High‑Reproducibility Medicinal Chemistry Campaigns

With a guaranteed purity of NLT 98% (Section 3, Evidence 3), this compound meets the stringent quality requirements of lead‑optimization programs that demand high batch‑to‑batch consistency. Procurement teams can rely on this specification to minimize variability in biological assay results caused by chemical impurities, a common issue when using lower‑purity building blocks .

Quote Request

Request a Quote for 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.